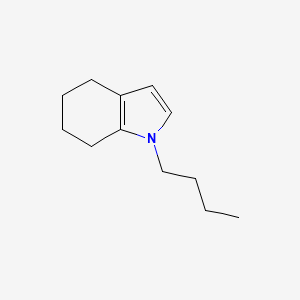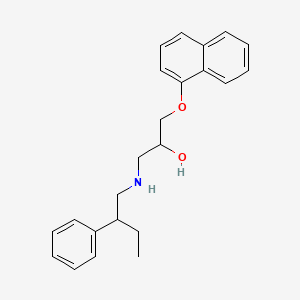
1-(beta-Ethylphenethylamino)-3-(naphthyloxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(beta-Ethylphenethylamino)-3-(naphthyloxy)-2-propanol is a synthetic compound that belongs to the class of phenethylamines This compound is known for its complex structure, which includes both phenethylamine and naphthyloxy groups
Méthodes De Préparation
The synthesis of 1-(beta-Ethylphenethylamino)-3-(naphthyloxy)-2-propanol involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Phenethylamine Core: This step involves the reaction of ethylbenzene with ammonia in the presence of a catalyst to form beta-ethylphenethylamine.
Introduction of the Naphthyloxy Group: The naphthyloxy group is introduced through a nucleophilic substitution reaction, where beta-ethylphenethylamine reacts with a naphthol derivative under basic conditions.
Final Assembly: The final step involves the coupling of the intermediate products to form this compound. This step often requires the use of a coupling agent and specific reaction conditions to ensure high yield and purity.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance efficiency, reduce costs, and ensure scalability.
Analyse Des Réactions Chimiques
1-(beta-Ethylphenethylamino)-3-(naphthyloxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(beta-Ethylphenethylamino)-3-(naphthyloxy)-2-propanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for investigating the mechanisms of action of related compounds.
Medicine: The compound is explored for its potential therapeutic applications, including its effects on the central nervous system and cardiovascular system. It may have potential as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(beta-Ethylphenethylamino)-3-(naphthyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It may bind to specific receptors in the central nervous system, leading to changes in neurotransmitter release and signaling.
Modulate Enzyme Activity: The compound can modulate the activity of enzymes involved in metabolic pathways, affecting cellular processes and functions.
Influence Ion Channels: It may influence the activity of ion channels, leading to changes in cellular excitability and signaling.
These interactions result in various physiological effects, including changes in blood pressure, heart rate, and neuronal activity.
Comparaison Avec Des Composés Similaires
1-(beta-Ethylphenethylamino)-3-(naphthyloxy)-2-propanol can be compared with other similar compounds, such as:
Beta-Methylphenethylamine: This compound is structurally similar but lacks the naphthyloxy group.
Phenethylamine: A simpler compound that serves as the core structure for many related compounds.
Amphetamines: These compounds are structurally related and have potent stimulant effects.
The uniqueness of this compound lies in its combined phenethylamine and naphthyloxy structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
36391-22-7 |
|---|---|
Formule moléculaire |
C23H27NO2 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-naphthalen-1-yloxy-3-(2-phenylbutylamino)propan-2-ol |
InChI |
InChI=1S/C23H27NO2/c1-2-18(19-9-4-3-5-10-19)15-24-16-21(25)17-26-23-14-8-12-20-11-6-7-13-22(20)23/h3-14,18,21,24-25H,2,15-17H2,1H3 |
Clé InChI |
FFCMTPVROZYHPV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNCC(COC1=CC=CC2=CC=CC=C21)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



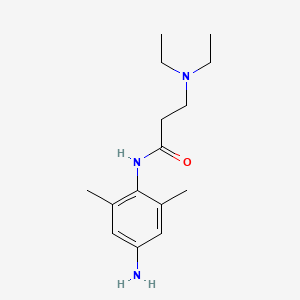
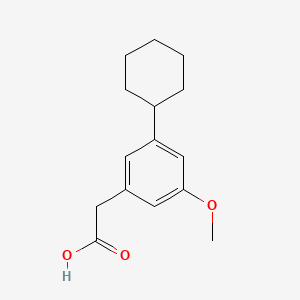
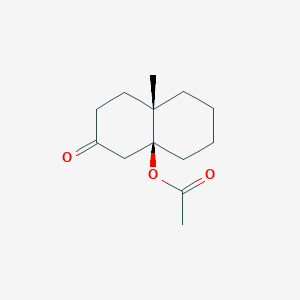
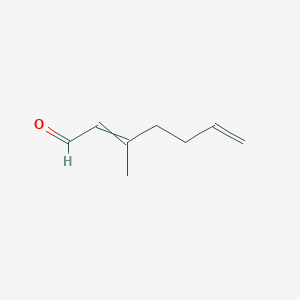
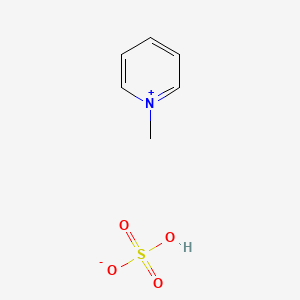

![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
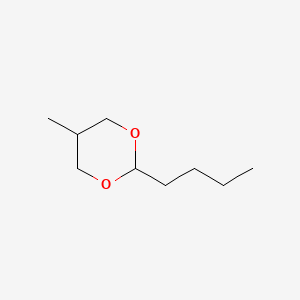

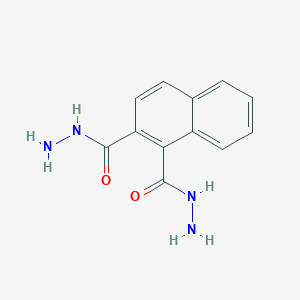
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
